synthesis of 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
synthesis of 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis of 5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Executive Summary
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded methodology for the synthesis of a specific derivative, 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol. The presented pathway is a robust and widely-documented approach involving the reaction of cyclohexanecarbohydrazide with ethyl isothiocyanate to form a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols for both precursor and target molecule synthesis, and methods for structural validation.
Introduction and Significance
Five-membered nitrogen-containing heterocycles are privileged structures in drug discovery, and the 1,2,4-triazole ring is of particular importance. The incorporation of a thiol/thione group at the 3-position of the ring system often enhances the molecule's ability to coordinate with biological targets, leading to a diverse range of pharmacological effects.[2][3] The specific target of this guide, 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol, combines a lipophilic cyclohexyl moiety at the C5 position with an ethyl group at the N4 position, features that can be systematically varied to modulate pharmacokinetic and pharmacodynamic properties. Understanding a reliable and scalable synthesis for this core structure is fundamental for developing libraries of related compounds for structure-activity relationship (SAR) studies.
Synthetic Strategy and Retrosynthetic Analysis
The most prevalent and efficient strategy for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the cyclization of 1-acyl-4-alkyl/arylthiosemicarbazides.[4][5] This approach offers high yields and employs readily accessible starting materials.
The retrosynthetic analysis breaks down the target molecule into its logical precursors:
Caption: Retrosynthetic pathway for the target triazole.
This analysis identifies two key starting materials: cyclohexanecarbohydrazide , which provides the C5-cyclohexyl group, and ethyl isothiocyanate , which provides the N4-ethyl group and the thione functionality.
Mechanistic Principles
The synthesis proceeds in two distinct, well-understood stages:
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Formation of the Acylthiosemicarbazide Intermediate: The synthesis begins with the nucleophilic addition of the terminal nitrogen of cyclohexanecarbohydrazide to the electrophilic carbon of ethyl isothiocyanate. The lone pair of electrons on the primary amine of the hydrazide attacks the central carbon of the N=C=S system. This reaction is typically carried out in a polar solvent like ethanol and proceeds readily, often at reflux temperatures.[4][6]
-
Base-Catalyzed Cyclodehydration: The resulting 1-(cyclohexanecarbonyl)-4-ethylthiosemicarbazide undergoes an intramolecular cyclization in the presence of a strong base, such as sodium or potassium hydroxide.[4][7] The base deprotonates one of the amide/thioamide nitrogens, enhancing its nucleophilicity. This is followed by an intramolecular attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable 1,2,4-triazole ring. The reaction is driven to completion by the formation of the aromatic heterocyclic system.
Caption: Overall reaction mechanism workflow.
It is crucial to note that the final product exists in a tautomeric equilibrium between the 3-thiol and 3-thione forms. Spectroscopic evidence generally indicates that the thione form is predominant in the solid state and in most solvents.
Synthesis of Essential Precursors
For a self-validating protocol, the synthesis of the starting materials from more common laboratory chemicals is detailed below.
Cyclohexanecarbohydrazide
This key intermediate is reliably prepared by the hydrazinolysis of an ester of cyclohexanecarboxylic acid.
-
Reaction: Methyl cyclohexanecarboxylate + Hydrazine hydrate → Cyclohexanecarbohydrazide + Methanol
-
Protocol:
-
To a round-bottom flask, add methyl cyclohexanecarboxylate (1.0 eq).
-
Add ethanol to dissolve the ester (approx. 3-4 mL per gram of ester).
-
Add hydrazine hydrate (80% solution, ~1.5-2.0 eq) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC.
-
After cooling, the solvent is typically removed under reduced pressure.
-
The resulting solid or oil is triturated with cold water or diethyl ether to induce crystallization.
-
The white solid product is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed if necessary.
-
Ethyl Isothiocyanate
Ethyl isothiocyanate can be prepared via several methods. A common laboratory-scale method involves the reaction of ethylamine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed.[8][9]
-
Reaction: CH₃CH₂NH₂ + CS₂ + NaOH → CH₃CH₂NHCS₂Na + H₂O; followed by oxidation/decomposition.
-
Protocol:
-
In a flask cooled in an ice bath, combine aqueous monoethylamine (1.0 eq) and sodium hydroxide solution (1.0 eq).
-
Add carbon disulfide (1.0 eq) slowly and dropwise, ensuring the temperature remains below 10 °C.
-
Stir the mixture for 1-2 hours at low temperature to form the sodium N-ethyldithiocarbamate solution.
-
This solution is then treated with an oxidizing or desulfurizing agent. A common method is the dropwise addition of a solution of an oxidant like sodium chlorite to decompose the salt to the isothiocyanate.[8]
-
The resulting ethyl isothiocyanate, a volatile liquid, can be isolated by steam distillation or solvent extraction followed by careful distillation.
-
Detailed Experimental Protocol: Synthesis of 5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
This protocol details the conversion of the precursors into the final target compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Cyclohexanecarbohydrazide | C₇H₁₄N₂O | 142.20 | 1.0 | (e.g., 1.42 g, 10 mmol) |
| Ethyl Isothiocyanate | C₃H₅NS | 87.15 | 1.0 | (e.g., 0.87 g, 10 mmol) |
| Sodium Hydroxide | NaOH | 40.00 | ~3.0 | (e.g., 1.2 g, 30 mmol) |
| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent | ~50 mL |
| Water | H₂O | 18.02 | Solvent | ~30 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For pH adj. | As needed |
Step-by-Step Procedure
-
Thiosemicarbazide Formation:
-
In a 100 mL round-bottom flask, dissolve cyclohexanecarbohydrazide (1.0 eq) in 30 mL of 95% ethanol.
-
Add ethyl isothiocyanate (1.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture at reflux for 4 hours.[5] A white precipitate of the 1-(cyclohexanecarbonyl)-4-ethylthiosemicarbazide intermediate may form during this time.
-
-
Cyclization:
-
Allow the reaction mixture to cool slightly.
-
Add a solution of sodium hydroxide (3.0 eq) in 20 mL of water directly to the flask.
-
Heat the mixture back to reflux and maintain for an additional 5-6 hours.[10] The solution should become homogeneous as the intermediate cyclizes to form the sodium salt of the product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the clear solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.[11]
-
A voluminous white precipitate of the target compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent, typically an ethanol/water mixture, to yield a pure, crystalline product.[5]
-
Dry the purified product under vacuum.
-
Caption: Step-by-step experimental workflow diagram.
Product Characterization
The identity and purity of the synthesized 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol (MW: 211.33 g/mol ) should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), a broad singlet for the N-H/S-H proton (which may be exchangeable with D₂O), and multiplets corresponding to the protons of the cyclohexyl ring.
-
¹³C NMR: Expect distinct signals for the two carbons of the ethyl group, the carbons of the cyclohexyl ring, and two characteristic signals for the triazole ring carbons (one for C5 attached to the cyclohexyl group and one for the C3 thione carbon, typically >160 ppm).
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (~3100-3200 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), C=N stretching (~1600 cm⁻¹), and a strong C=S (thione) band (~1100-1250 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Ethyl Isothiocyanate: Is a lachrymator and is toxic upon inhalation or skin contact. Handle with care in a fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Avoid contact with skin and eyes.
-
All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.
Conclusion
The synthetic route detailed in this guide, proceeding through a 1-(cyclohexanecarbonyl)-4-ethylthiosemicarbazide intermediate, represents an efficient, reliable, and scalable method for the preparation of 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol. The methodology is grounded in well-established chemical principles and leverages readily available starting materials, making it highly suitable for applications in medicinal chemistry research and the development of novel therapeutic agents. The provided protocols are robust and can be adapted for the synthesis of a diverse array of analogues by varying the starting hydrazide and isothiocyanate components.
References
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Al-Sanea, M. M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7794. Available at: [Link]
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Fadda, A. A. (n.d.). Synthesis of Isothiocyanates. Text. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]
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Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. Available at: [Link]
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Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. Available at: [Link]
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